molecular formula C9H17NO6S B10776683 (S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid

(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid

Cat. No.: B10776683
M. Wt: 267.30 g/mol
InChI Key: QFXXRJSDEMCBPH-ARDNSNSESA-N
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Description

(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, multiple hydroxyl groups, a mercapto group, and a butyric acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid typically involves multi-step organic synthesis. One common approach is the stereoselective synthesis, which ensures the correct spatial arrangement of the molecule’s chiral centers. This can be achieved through the use of chiral auxiliaries or catalysts that guide the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can lead to therapeutic effects or changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-mercapto-butyric acid: Lacks the additional hydroxyl and carbonyl groups.

    (S)-2-Amino-4-hydroxy-butyric acid: Lacks the mercapto group.

    (S)-2-Amino-4-oxo-butyric acid: Lacks the hydroxyl and mercapto groups.

Uniqueness

(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO6S

Molecular Weight

267.30 g/mol

IUPAC Name

(2S)-2-amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl]sulfanylbutanoic acid

InChI

InChI=1S/C9H17NO6S/c10-5(9(15)16)1-2-17-4-7(13)8(14)6(12)3-11/h5,7-8,11,13-14H,1-4,10H2,(H,15,16)/t5-,7+,8-/m0/s1

InChI Key

QFXXRJSDEMCBPH-ARDNSNSESA-N

Isomeric SMILES

C(CSC[C@H]([C@H](C(=O)CO)O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CSCC(C(C(=O)CO)O)O)C(C(=O)O)N

Origin of Product

United States

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